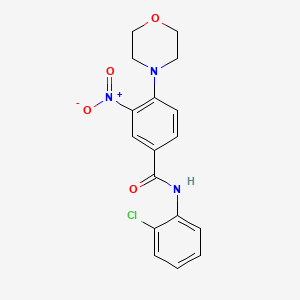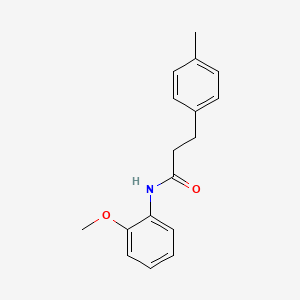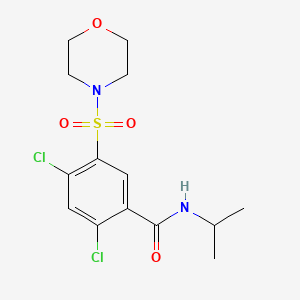![molecular formula C19H20N2OS B4405821 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B4405821.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that selectively targets the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional regulation of genes involved in cancer progression, inflammation, and other diseases.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and epigenetics. In cancer research, this compound has shown promising results as a potent inhibitor of cancer cell growth and proliferation by targeting the BRD4 protein. BRD4 is a bromodomain-containing protein that plays a crucial role in the transcriptional regulation of genes involved in cancer progression. Inhibition of BRD4 by this compound leads to the downregulation of these genes, resulting in decreased cancer cell growth and proliferation.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by this compound leads to the downregulation of pro-inflammatory cytokines, resulting in decreased inflammation.
In epigenetics research, this compound has been shown to selectively target the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional regulation of genes involved in various biological processes, including cell differentiation, development, and disease. Inhibition of this interaction by this compound leads to the downregulation of these genes, resulting in altered biological processes.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide involves the selective inhibition of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a bromodomain-containing protein that recognizes and binds to acetylated histones, which are essential for the transcriptional regulation of genes involved in various biological processes. Inhibition of this interaction by this compound leads to the downregulation of these genes, resulting in altered biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various biological systems. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by downregulating the expression of genes involved in cancer progression. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by downregulating the NF-κB pathway. In normal cells, this compound alters the transcriptional regulation of genes involved in various biological processes, leading to altered biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for the protein-protein interaction between BRD4 and acetylated histones, which makes it an ideal tool for studying the role of this interaction in various biological processes. The limitations include its high cost and the specialized equipment and expertise required for its synthesis and characterization.
Orientations Futures
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide. One direction is the development of more potent and selective inhibitors of the protein-protein interaction between BRD4 and acetylated histones. Another direction is the investigation of the role of this interaction in various biological processes, including cell differentiation, development, and disease. Additionally, the development of this compound as a therapeutic agent for cancer and inflammatory diseases is a promising future direction.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-9-10-13(11-15(12)21-18(22)19(2,3)4)17-20-14-7-5-6-8-16(14)23-17/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEURCSQKUDSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405739.png)


![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B4405781.png)
![1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4405801.png)

![N-(2-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405812.png)

![4-[(ethylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4405825.png)
![1-[4-(4-bromo-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405831.png)
![2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)


![methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate](/img/structure/B4405861.png)